Cas no 1236-99-3 (Levomepromazine hydrochloride)

Levomepromazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Levomepromazine hydrochloride
- 10-(3-Dimethylamino-2-methylpropyl)-2-methoxyphenothiazine hydrochloride
- LEVOMEPROMAZINE IMPURITY A
- (R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropylamine hydrochloride
- 7044 Rp hydrochloride
- Einecs 214-978-3
- LevomepromazineHCl
- Levomepromazinium chloride
- Levopromazine hydrochloride
- methotrimeprazine hydrochloride
- LEVOMEPROMAZINE HYDROCHLORIDE [USAN]
- 42BB1Y2586
- UNII-42BB1Y2586
- (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride
- Methoxy-3 (dimethylamino-3 methyl-2 propyl)-10 phenothiazine hydrochloride
- 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, monohydrochloride, (betaR)-
- LEVOMEPROMAZINE HYDROCHLORIDE [MART.]
- Nozinan
- (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
- Levomepromazine hydrochloride [USAN:JAN]
- LEVOMEPROMAZINE HYDROCHLORIDE [JAN]
- Q27258529
- Levomepromazine hydrochloride (JAN/USAN)
- LEVOMEPROMAZINE HYDROCHLORIDE [WHO-DD]
- 10H-PHENOTHIAZINE-10-PROPANAMINE, 2-METHOXY-N,N,.BETA.-TRIMETHYL, MONOHYDROCHLORIDE, (.BETA.R)
- D01520
- LEVOMEPROMAZINE HYDROCHLORIDE [EP MONOGRAPH]
- Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, hydrochloride
- NS00080830
- LEVOMEPROMAZINE HYDROCHLORIDE [MI]
- Nozinan hydrochloride
- 1236-99-3
- SCHEMBL418079
- 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, monohydrochloride, (R)-
- CHEBI:31773
- Nozinan (TN)
- CHEMBL2104973
- Nozinan [USAN]
- Levomepromazine HCl
-
- インチ: 1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H
- InChIKey: ODLGFPIWRAEFAN-UHFFFAOYSA-M
- SMILES: [Cl-].COC1C=CC2=C(N(C3=CC=CC=C3S2)CC(CN(C)C)C)C=1
計算された属性
- Exact Mass: 364.137612g/mol
- Surface Charge: 0
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 5
- Exact Mass: 364.137612g/mol
- 単一同位体質量: 364.137612g/mol
- Topological Polar Surface Area: 41Ų
- Heavy Atom Count: 24
- 複雑さ: 378
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 2
じっけんとくせい
- Boiling Point: 468 °C at 760 mmHg
- フラッシュポイント: 236.8 °C
- PSA: 41.01000
- LogP: 5.36260
Levomepromazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L0500000 |
1236-99-3 | ¥1556.7 | 2023-01-14 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L0500000-30mg |
Levomepromazine hydrochloride |
1236-99-3 | 30mg |
¥1305.42 | 2025-01-16 |
Levomepromazine hydrochloride 関連文献
-
Joanna Karpińska,Aneta Sokó?,Anna Bernatowicz,Aneta Szul?cka,Urszula Kotowska Photochem. Photobiol. Sci. 2012 11 1575
-
Jacques O. De Beer,Bart M. J. De Spiegeleer,Jos Hoogmartens,Isabelle Samson,Desiré L. Massart,Martine Moors Analyst 1992 117 933
-
Michael A. Koupparis,Antonie Barcuchová Analyst 1986 111 313
-
Aly M. Taha,Nawal A. El-Rabbat,Michael E. El-Kommos,Ibraheim H. Refat Analyst 1983 108 1500
Levomepromazine hydrochlorideに関する追加情報
Comprehensive Guide to Levomepromazine Hydrochloride (CAS No. 1236-99-3): Properties, Applications, and Market Insights
Levomepromazine hydrochloride (CAS No. 1236-99-3), also known as methotrimeprazine hydrochloride, is a phenothiazine derivative with significant pharmacological properties. This compound is widely recognized for its antipsychotic, sedative, and analgesic effects, making it a valuable agent in medical and research applications. In this article, we delve into the chemical properties, therapeutic uses, and emerging trends surrounding levomepromazine HCl, addressing common queries and industry developments.
The molecular formula of levomepromazine hydrochloride is C19H24N2OS·HCl, and it appears as a white to off-white crystalline powder. Its solubility in water and organic solvents facilitates its formulation in various pharmaceutical preparations. Researchers and clinicians often explore its dopamine receptor antagonism and adrenergic blocking activity, which contribute to its efficacy in managing conditions such as schizophrenia, anxiety, and chronic pain.
One of the trending topics in pharmacology is the repurposing of existing drugs for new therapeutic applications. Levomepromazine HCl has garnered attention for its potential off-label uses, including palliative care and treatment-resistant depression. Studies suggest its multifunctional receptor profile may offer benefits in complex cases where conventional therapies fail. This aligns with the growing demand for personalized medicine solutions in mental health.
From an industrial perspective, the global market for phenothiazine derivatives like levomepromazine hydrochloride is influenced by advancements in drug delivery systems and neuropharmacology. Innovations such as nanoparticle formulations and sustained-release technologies are enhancing the compound's bioavailability and patient compliance. Manufacturers are also focusing on green chemistry approaches to optimize synthesis routes for CAS No. 1236-99-3, reducing environmental impact.
Frequently asked questions about levomepromazine HCl include its mechanism of action, side effect profile, and drug interactions. Clinicians emphasize its low propensity for extrapyramidal symptoms compared to other antipsychotics, though monitoring for hypotension and sedation remains critical. Recent discussions in online forums highlight interest in its cost-effectiveness and comparative efficacy versus newer atypical antipsychotics.
Quality control and regulatory compliance are paramount for levomepromazine hydrochloride suppliers. Analytical techniques such as HPLC and mass spectrometry ensure batch-to-batch consistency, while pharmacopeial standards (e.g., USP, EP) govern its pharmaceutical-grade production. Researchers sourcing CAS No. 1236-99-3 should verify certificates of analysis and stability data to meet experimental requirements.
Emerging studies explore levomepromazine's role in neuroinflammatory pathways, coinciding with increased public interest in brain health and neurodegenerative diseases. Preclinical data suggest possible applications in Alzheimer's disease and Parkinson's disease management, though further clinical validation is needed. These developments position 1236-99-3 as a compound of continuing scientific relevance.
In summary, levomepromazine hydrochloride (CAS No. 1236-99-3) remains a versatile tool in neuroscience and clinical practice. Its evolving applications reflect broader trends in drug rediscovery and precision psychiatry. For professionals seeking detailed technical specifications or clinical protocols, consulting peer-reviewed literature and regulatory guidelines is recommended to ensure safe and effective use.
1236-99-3 (Levomepromazine hydrochloride) Related Products
- 1771-18-2(2-Methoxy Phenothiazine)
- 58-40-2(Promazine)
- 92-84-2(Phenothiazine)
- 4330-99-8(Alimemazine hemitartrate)
- 60-99-1(Levomepromazine)
- 50-52-2(10-(2-(1-Methylpiperidin-2-yl)ethyl)-2-(methylthio)-10H-phenothiazine)
- 29216-28-2(Mequitazine)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 851-68-3((±)-Levomepromazine)
- 7104-38-3(Levo Mepromazine Maleate)




